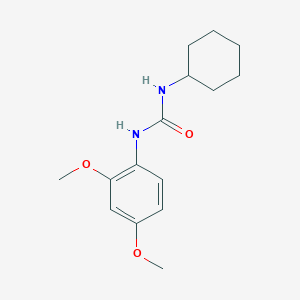
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea (CDU) is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, agrochemistry, and material science. CDU is a urea derivative that contains a cyclohexyl group and a 2,4-dimethoxyphenyl group.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of certain enzymes or proteins in cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, a protein that is involved in DNA replication and repair. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been found to have herbicidal and insecticidal activities. In vivo studies have shown that this compound can reduce tumor growth in animal models. This compound has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is toxic and must be handled with care. This compound is also insoluble in water, which limits its use in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea. In medicinal chemistry, this compound could be further optimized to improve its antitumor, antifungal, and antibacterial activities. This compound could also be used as a scaffold for the synthesis of novel compounds with improved biological activities. In agrochemistry, this compound could be further developed as a herbicide or insecticide with improved selectivity and safety. In material science, this compound could be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or liquid crystals. Overall, this compound has the potential to be a versatile chemical compound with applications in various fields.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea involves the reaction of cyclohexylisocyanate with 2,4-dimethoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential application in various fields. In medicinal chemistry, this compound has been found to have antitumor, antifungal, and antibacterial activities. In agrochemistry, this compound has been shown to have herbicidal and insecticidal activities. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESKRVKCJWCJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


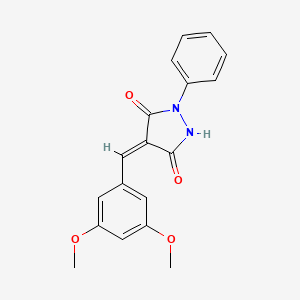
![{2-chloro-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5865900.png)
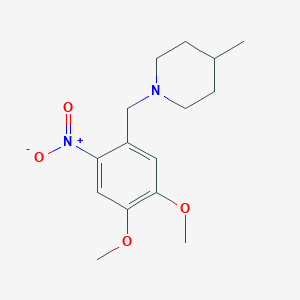
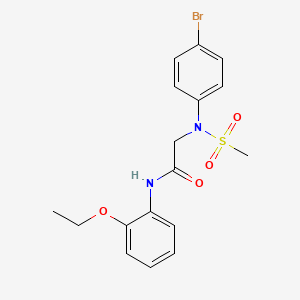
![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)
![methyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B5865931.png)
![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)
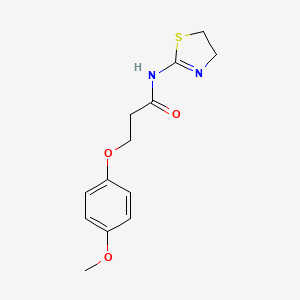
![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

